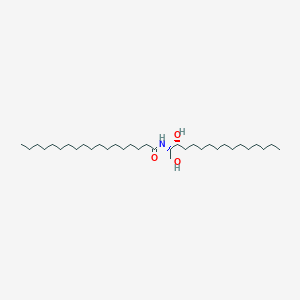
Methyl tumonoate A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tumonoate A is a N-acyl-amino acid. It has a role as a metabolite.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Methyl Tumonoate A has been synthesized in a laboratory setting. An efficient synthesis process has been developed, starting from commercially available n-octanal and employing a magnesium chloride catalyzed anti-aldol reaction. This synthesis led to the discovery of Ethyl Tumonoate A, a derivative with anti-inflammatory activity and the ability to inhibit calcium oscillations in neocortical neurons (Nagalatha, Narala, & Narsaiah, 2018).
Application in Neocortical Neurons
- Ethyl Tumonoate A, a variant of Methyl Tumonoate A, has shown inhibitory activity towards calcium oscillations in neocortical neurons. This finding suggests potential neurological applications, particularly in the area of anti-inflammatory activity (Nagalatha, Narala, & Narsaiah, 2018).
Evolutionary-Based Discovery
- The discovery of Ethyl Tumonoate A was facilitated by an evolutionary-based approach, using the evolutionary relationships of cyanobacteria as predictors for potential secondary metabolite production. This phylogeny-guided isolation approach led to the discovery of new variations of molecules like Ethyl Tumonoate A, underscoring the importance of evolutionary biology in drug discovery (Engene et al., 2011).
Implications in Biofuel Research
- Although not directly related to Methyl Tumonoate A, studies on argemone oil, which contains various methyl esters, show the potential of such compounds in biofuel applications. This research highlights the broader implications of methyl esters, the category under which Methyl Tumonoate A falls, in alternative energy sources (Pramanik, Das, & Kim, 2012).
Propriétés
Formule moléculaire |
C20H35NO4 |
|---|---|
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
methyl (2S)-1-[(E,2R,3S)-3-hydroxy-2,4-dimethyldodec-4-enoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H35NO4/c1-5-6-7-8-9-10-12-15(2)18(22)16(3)19(23)21-14-11-13-17(21)20(24)25-4/h12,16-18,22H,5-11,13-14H2,1-4H3/b15-12+/t16-,17+,18-/m1/s1 |
Clé InChI |
SZDORSKCYIOHRW-HOOHWIHRSA-N |
SMILES isomérique |
CCCCCCC/C=C(\C)/[C@H]([C@@H](C)C(=O)N1CCC[C@H]1C(=O)OC)O |
SMILES canonique |
CCCCCCCC=C(C)C(C(C)C(=O)N1CCCC1C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1250861.png)
![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)



![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] hexanoate](/img/structure/B1250872.png)



